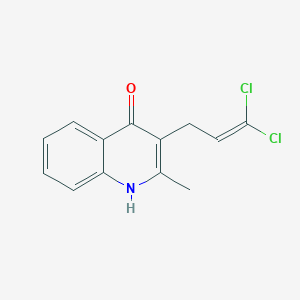
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, also known as DCPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been shown to inhibit the activity of acetylcholinesterase, leading to enhanced cholinergic neurotransmission. Moreover, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been studied for its potential use as a fluorescent probe for imaging of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has several advantages for lab experiments, including its high purity and stability. However, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Moreover, further studies are needed to determine the toxicity and safety of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol in vivo.
Métodos De Síntesis
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol can be synthesized through various methods, including the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacryloyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacrylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. These methods have been optimized to yield high purity 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol.
Aplicaciones Científicas De Investigación
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been studied for its potential use as a fluorescent probe for imaging of biological systems. Moreover, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Propiedades
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBPEFJUBUZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
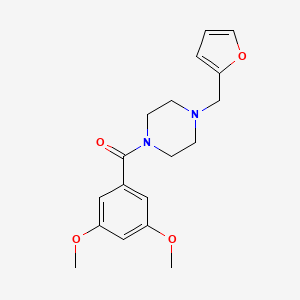
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
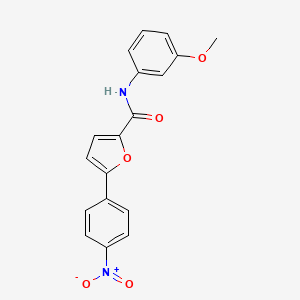
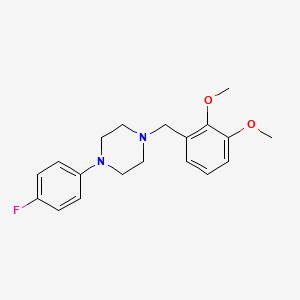
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

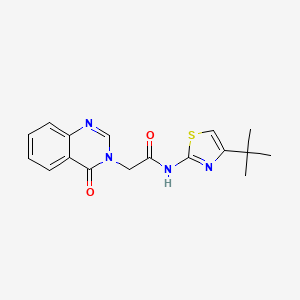
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)